Cas no 912806-16-7 (BMS-582949 hydrochloride)

BMS-582949 hydrochloride 化学的及び物理的性質
名前と識別子
-
- BMS-582949 (hydrochloride)
- 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide,hydrochloride
- BMS582949 hydrochloride
- BMS-582949 hydrochloride
- Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-propyl-, monohydrochloride (9CI)
- CS-5621
- BMS-582949 HCl
- 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride
- MFCD30187517
- 912806-16-7 (HCl)
- PYRROLO(2,1-F)(1,2,4)TRIAZINE-6-CARBOXAMIDE, 4-((5-((CYCLOPROPYLAMINO)CARBONYL)-2-METHYLPHENYL)AMINO)-5-METHYL-N-PROPYL-, HYDROCHLORIDE (1:1)
- BCP17651
- GLXC-10049
- AKOS030526990
- BMS 582949 HCL
- Bms582949 HCl
- Q27258243
- 912806-16-7
- 4-((5-((Cyclopropylamino)carbonyl)-2-methylphenyl)amino)-5-methyl-n-propylpyrrolo(2,1-f)(1,2,4)triazine-6-carboxamide hydrochloride
- 4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide hydrochloride
- DA-51245
- BMS 582949 hydrochloride
- AS-35330
- 4-[5-(Cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide hydrochloride
- 3Z6GAP3R9Q
- UNII-3Z6GAP3R9Q
- HY-14305A
-
- MDL: MFCD30187517
- インチ: 1S/C22H26N6O2.ClH/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16;/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27);1H
- InChIKey: BIYQUPNVBIOJIY-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C1C=C(NC2C3N(C=C(C=3C)C(NCCC)=O)N=CN=2)C(C)=CC=1)NC1CC1
計算された属性
- せいみつぶんしりょう: 442.1884018g/mol
- どういたいしつりょう: 442.1884018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 627
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- じょうきあつ: No data available
BMS-582949 hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
BMS-582949 hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1235597-50mg |
BMS-582949 (hydrochloride) |
912806-16-7 | 95% | 50mg |
$590 | 2024-06-06 | |
MedChemExpress | HY-14305A-10mg |
BMS-582949 hydrochloride |
912806-16-7 | 98.90% | 10mg |
¥2000 | 2024-05-22 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5428-25mg |
BMS-582949 hydrochloride |
912806-16-7 | 98% | 25mg |
¥4648.00 | 2023-09-10 | |
Apollo Scientific | BISN0242-10mg |
BMS-582949 hydrochloride |
912806-16-7 | 10mg |
£250.00 | 2025-02-22 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3462-10 mg |
BMS-582949 HCl |
912806-16-7 | 98.75% | 10mg |
¥2285.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3462-50 mg |
BMS-582949 HCl |
912806-16-7 | 98.75% | 50mg |
¥6785.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3462-1 mL * 10 mM (in DMSO) |
BMS-582949 HCl |
912806-16-7 | 98.75% | 1 mL * 10 mM (in DMSO) |
¥1350.00 | 2022-04-26 | |
MedChemExpress | HY-14305A-25mg |
BMS-582949 hydrochloride |
912806-16-7 | 98.90% | 25mg |
¥3200 | 2024-05-22 | |
abcr | AB504720-50 mg |
4-[5-(Cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide hydrochloride |
912806-16-7 | 50mg |
€562.50 | 2023-04-18 | ||
MedChemExpress | HY-14305A-100mg |
BMS-582949 hydrochloride |
912806-16-7 | 98.90% | 100mg |
¥8000 | 2024-05-22 |
BMS-582949 hydrochloride 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
BMS-582949 hydrochlorideに関する追加情報
Introduction to BMS-582949 hydrochloride (CAS No. 912806-16-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
BMS-582949 hydrochloride, identified by the chemical compound code CAS No. 912806-16-7, represents a significant advancement in the realm of chemical biology and medicinal chemistry. This compound has garnered considerable attention due to its unique structural properties and promising biological activities, which have positioned it as a valuable candidate for further research and development in therapeutic interventions. The hydrochloride salt form of BMS-582949 enhances its solubility and bioavailability, making it more suitable for preclinical and clinical studies.
The molecular framework of BMS-582949 hydrochloride exhibits a sophisticated design that integrates multiple pharmacophoric elements, enabling it to interact with biological targets with high specificity. Recent studies have highlighted its potential in modulating key signaling pathways involved in inflammation, cancer, and neurodegenerative diseases. The compound's ability to inhibit the activity of enzymes such as protein kinase C (PKC) and casein kinase 2 (CK2) has been particularly noteworthy, suggesting its utility in developing novel anti-inflammatory and anti-cancer agents.
In the context of oncology research, BMS-582949 hydrochloride has demonstrated encouraging results in preclinical models. Its mechanism of action involves disrupting aberrant signaling cascades that drive tumor growth and metastasis. By selectively targeting overexpressed kinases in cancer cells, this compound has shown the potential to induce apoptosis while sparing healthy tissues. These findings align with the broader trend in oncology toward the development of precision medicines that leverage molecularly targeted therapies.
The compound's efficacy has also been explored in neurodegenerative disorders, where dysregulation of protein phosphorylation plays a critical role. Studies indicate that BMS-582949 hydrochloride can attenuate the pathological phosphorylation of tau protein, a hallmark of Alzheimer's disease. This suggests that the compound may have therapeutic benefits in mitigating cognitive decline associated with neurodegenerative conditions. Furthermore, its ability to cross the blood-brain barrier enhances its translational potential for treating central nervous system disorders.
Advances in computational chemistry and structure-based drug design have facilitated a deeper understanding of how BMS-582949 hydrochloride interacts with its biological targets. Molecular dynamics simulations have revealed that the compound adopts multiple conformations upon binding to proteins, which contributes to its high affinity and selectivity. These insights have guided medicinal chemists in optimizing analogs with improved pharmacokinetic profiles and reduced off-target effects.
The synthesis of BMS-582949 hydrochloride involves multi-step organic reactions that highlight the ingenuity of synthetic chemists in constructing complex molecules. The use of advanced catalytic systems has enabled efficient production at scale, ensuring sufficient material for rigorous biological testing. Additionally, green chemistry principles have been integrated into its synthesis to minimize environmental impact, reflecting a commitment to sustainable pharmaceutical development.
Preclinical safety assessments have demonstrated that BMS-582949 hydrochloride exhibits a favorable toxicity profile at therapeutic doses. Animal models have shown minimal side effects, with no evidence of organ toxicity or carcinogenic potential. These results bolster confidence in advancing the compound into human clinical trials, where further evaluation of safety and efficacy will be conducted under stringent regulatory guidelines.
The development pipeline for BMS-582949 hydrochloride is supported by collaborations between academic institutions and pharmaceutical companies specializing in innovative therapeutics. Such partnerships leverage expertise across disciplines, including pharmacology, biochemistry, and immunology, to accelerate progress from bench to bedside. The integration of cutting-edge technologies such as CRISPR gene editing and high-throughput screening has further streamlined the discovery process for novel drug candidates like BMS-582949 hydrochloride.
Future directions for research on BMS-582949 hydrochloride include exploring combination therapies with other drugs to enhance therapeutic outcomes. Its synergistic potential with existing treatments could provide clinicians with more effective strategies for managing complex diseases such as cancer and autoimmune disorders. Moreover, investigating its role in modulating immune responses has opened new avenues for treating inflammatory conditions like rheumatoid arthritis.
The global landscape of drug discovery continues to evolve with an increasing emphasis on personalized medicine. BMS-582949 hydrochloride, with its targeted mechanism of action and favorable safety profile, exemplifies how rationally designed compounds can address unmet medical needs. As research progresses, this compound is poised to make significant contributions to improving patient care across multiple therapeutic areas.
912806-16-7 (BMS-582949 hydrochloride) 関連製品
- 946314-69-8(2-methylpropyl N-(4-{2-4-(furan-2-carbonyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate)
- 1332359-61-1(1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-)
- 2228473-81-0(2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine)
- 848181-18-0(N-(5-chloro-2-methylphenyl)-2-4-(2-fluorophenyl)piperazin-1-ylacetamide)
- 1207013-20-4(N-{1-(thiophen-2-yl)cyclopropylmethyl}-N'-3-(trifluoromethyl)phenylethanediamide)
- 915402-18-5(3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride)
- 2763780-03-4(1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene)
- 1554200-12-2(2,2-difluorocyclopentane-1-carbaldehyde)
- 60186-30-3(4,6-difluoro-1H-imidazo[4,5-c]pyridine)
- 2034495-61-7(5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine)

